molecular formula C6H8Cl2N2 B15276554 2-(2-Chloroethyl)pyrazine hydrochloride

2-(2-Chloroethyl)pyrazine hydrochloride

Cat. No.: B15276554
M. Wt: 179.04 g/mol
InChI Key: GUVKBZQIAQOBKF-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)pyrazine hydrochloride is an organic compound that belongs to the class of pyrazines. It is characterized by the presence of a chloroethyl group attached to the pyrazine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)pyrazine hydrochloride typically involves the reaction of pyrazine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)pyrazine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the pyrazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(2-aminoethyl)pyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.

Scientific Research Applications

2-(2-Chloroethyl)pyrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)pyrazine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    2-(2-Chloroethyl)pyridine hydrochloride: Another related compound with a pyridine ring and a chloroethyl group.

Uniqueness

2-(2-Chloroethyl)pyrazine hydrochloride is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. The presence of the chloroethyl group allows for versatile chemical modifications, making it a valuable compound in various research applications.

Biological Activity

2-(2-Chloroethyl)pyrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine derivatives with chloroethylating agents. This reaction can yield various derivatives that may exhibit distinct biological properties. The compound's structure can be confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry.

Anticancer Activity

Research has shown that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. A study indicated that certain chloropyrazine derivatives showed IC50 values as low as 0.06 µM in inhibiting dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against various pathogens, including bacteria and fungi. Some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 19.01 µM to 38.02 µM against specific microbial strains .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of related pyrazine compounds in models of neurodegenerative diseases such as Alzheimer's disease (AD). For example, 2-chloro-3-hydrazinopyrazine derivatives were shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cholinergic dysfunction in AD, with IC50 values ranging from 3.76 µM to 4.20 µM . These findings suggest that modifications to the pyrazine structure can enhance neuroprotective properties.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of critical enzymes involved in cancer cell metabolism and neurotransmission.
  • Oxidative Stress Modulation : It has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .
  • Cell Cycle Disruption : Some studies suggest that chloropyrazine derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

StudyCompoundActivityIC50/MICFindings
Chloropyrazine derivativeAnticancer0.06 µMEffective DHFR inhibitor
CHP4 (related derivative)Neuroprotective3.76 µMStrong AChE inhibition
Various chloropyrazinesAntimicrobial19.01 - 38.02 µMEffective against multiple pathogens

Properties

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

IUPAC Name

2-(2-chloroethyl)pyrazine;hydrochloride

InChI

InChI=1S/C6H7ClN2.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2H2;1H

InChI Key

GUVKBZQIAQOBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCCl.Cl

Origin of Product

United States

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